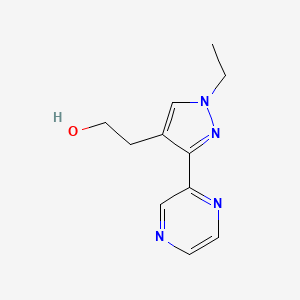

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-15-8-9(3-6-16)11(14-15)10-7-12-4-5-13-10/h4-5,7-8,16H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGBNEFJRZVSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NC=CN=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation and Substitution

The pyrazole ring is commonly synthesized via condensation of 1,3-diketones or β-ketoesters with hydrazines or hydrazine derivatives. For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are prepared by reacting substituted acetophenones with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at low temperature, followed by reaction with phenylhydrazine in ethanol.

In the context of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, the 1-ethyl substitution on the pyrazole nitrogen can be introduced by alkylation of the pyrazole nitrogen with ethyl halides or via ethyl-substituted hydrazines during ring formation.

Formation of the Ethan-1-ol Side Chain

The ethan-1-ol moiety attached at the 4-position of the pyrazole ring can be introduced through nucleophilic substitution or reduction reactions. One method involves the conversion of a suitable leaving group at the 4-position (e.g., halogen or tosylate) to the corresponding alcohol by reaction with hydroxide or by reduction of an aldehyde or ester intermediate.

Alternatively, Mitsunobu reaction conditions can be used to install the ethan-1-ol group via displacement of hydroxyl groups with inversion of configuration, followed by deprotection steps if necessary.

Representative Reaction Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Substituted acetophenone + diethyl oxalate + KtBuO in THF, 0 °C to RT, then phenylhydrazine in EtOH | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | 70-85% |

| 2 | N-ethylation | Alkylation with ethyl bromide or ethyl tosylate in base solvent | 1-ethyl substituted pyrazole derivative | 75-90% |

| 3 | Suzuki coupling | Pyrazole boronic acid ester + 2-bromopyrazine, Pd catalyst, Na2CO3, THF-water, reflux | 3-(pyrazin-2-yl) substituted pyrazole | 80-88% |

| 4 | Side chain introduction | Mitsunobu reaction or nucleophilic substitution with hydroxide, followed by work-up | 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol | 65-80% |

Research Findings and Notes

- The Suzuki coupling step is critical for introducing the pyrazin-2-yl group with high regioselectivity and yield. Optimization of catalyst loading and solvent choice improves efficiency and reduces palladium residues.

- The use of phase transfer catalysts enhances the coupling reaction rate and yield.

- The ethan-1-ol side chain introduction may require protection/deprotection strategies to prevent side reactions, especially when other sensitive functional groups are present.

- Yields for each step vary but generally range from 65% to 90%, depending on reaction conditions and purification methods.

- The overall multi-step synthesis is amenable to scale-up with appropriate optimization of catalyst use and solvent recovery, as indicated in patent literature.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Pyrazole core synthesis | Substituted acetophenone, diethyl oxalate, KtBuO, phenylhydrazine, THF, EtOH | 70-85 | Low temperature for selectivity |

| N-ethylation | Ethyl halide, base (e.g., K2CO3), aprotic solvent | 75-90 | Alkylation of pyrazole nitrogen |

| Suzuki coupling | Pd catalyst (Pd(PPh3)2Cl2), Na2CO3, THF-water, phase transfer catalyst | 80-88 | Key step for pyrazin-2-yl introduction |

| Ethan-1-ol side chain formation | Mitsunobu reaction or nucleophilic substitution, followed by deprotection | 65-80 | Requires careful control to avoid side reactions |

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrazole derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

Biological Activity

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, a heterocyclic compound, has gained attention for its potential biological activities. This compound features a unique fusion of pyrazole and pyrazine rings, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

The molecular formula of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is C11H14N4O. The compound has a molecular weight of 230.27 g/mol and features various functional groups that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O |

| Molecular Weight | 230.27 g/mol |

| CAS Number | 2098084-09-2 |

| Structure | Chemical Structure |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. In vitro evaluations have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, suggesting that this compound could be developed into an effective antimicrobial agent.

Key Findings:

- MIC Values: Ranged from 0.22 to 0.25 μg/mL against tested pathogens.

- Biofilm Inhibition: Demonstrated efficacy in inhibiting biofilm formation, a critical factor in chronic infections.

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors within microbial cells. This interaction can disrupt cellular processes, leading to cell death or inhibition of growth. The exact molecular pathways are still under investigation but are believed to involve modulation of key metabolic enzymes.

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives, including 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol:

- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound, showing promising results in inhibiting pathogenic strains.

- Therapeutic Applications: Research is ongoing into the potential use of this compound in treating infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Comparative analysis with similar compounds reveals that 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol exhibits unique electronic and steric properties due to its specific structure.

| Compound Name | Biological Activity |

|---|---|

| 2-(1-Ethyl-3-(pyridin-2-yil)-1H-pyrazol-4-yil)ethanol | Moderate antibacterial |

| 2-(1-Ethyl-3-(pyrimidin-2-yil)-1H-pyrazol-4-yil)ethanol | Low antibacterial |

| 2-(1-Ethyl-3-(pyrazin-2-yil)-1H-pyrazol-4-yil)ethanol | High antibacterial |

Q & A

Q. Q1. What are the standard synthetic routes for 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones under acidic conditions.

Functionalization : Alkylation using ethyl halides to introduce the ethyl group, followed by coupling with pyrazine derivatives.

Hydroxylation : Introduction of the ethanol group via nucleophilic substitution or oxidation-reduction sequences.

Optimization includes solvent selection (e.g., ethanol or DMSO for solubility), temperature control (reflux conditions for kinetics), and catalysts (e.g., Pd for cross-coupling). Purity is monitored via TLC and NMR .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR (1H/13C) : Confirms substituent positions and stereochemistry. Pyrazole ring protons appear as distinct singlets (~δ 8.0–8.5 ppm), while ethanol protons resonate at δ 3.5–4.0 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹, C=N pyrazine bands at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₄N₄O, theoretical MW: 230.26 g/mol) .

Advanced Structural and Crystallographic Analysis

Q. Q3. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used for refinement. Key steps:

- Data collection : High-resolution (<1.0 Å) data ensures accurate bond-length/angle measurements.

- Density maps : Identify hydrogen bonding (e.g., ethanol-OH interactions) and torsional angles in the pyrazole-pyrazine system.

- Validation : R-factor (<5%) and residual electron density analysis confirm structural accuracy .

Q. Q4. What computational methods complement experimental structural data?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry using Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous stability) and conformational flexibility .

Pharmacological and Mechanistic Studies

Q. Q5. What experimental strategies are used to investigate this compound’s biological targets?

- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against kinases or receptors linked to pyrazole derivatives’ activity (e.g., anti-inflammatory targets) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .

- SAR Analysis : Modify substituents (e.g., ethyl → methyl) to assess impact on potency .

Q. Q6. How are metabolic stability and pharmacokinetics evaluated in vitro?

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS.

- CYP450 Inhibition Screening : Assess drug-drug interaction risks using fluorogenic substrates.

- Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions .

Data Interpretation and Contradictions

Q. Q7. How should researchers reconcile discrepancies in reported synthetic yields?

- Reaction Monitoring : Use inline FTIR or HPLC to detect intermediates and optimize stepwise efficiency.

- Parameter Sensitivity Analysis : Statistically evaluate variables (e.g., temperature, solvent polarity) via DOE (Design of Experiments) .

Q. Q8. Why might biological activity vary across studies?

- Purity Gradients : Impurities (e.g., unreacted pyrazine) may skew dose-response data. Validate via HPLC (>95% purity) .

- Assay Conditions : pH, serum content, or cell-line variability (e.g., HEK293 vs. HeLa) can alter results. Standardize protocols across labs .

Stability and Formulation

Q. Q9. What strategies enhance the compound’s stability in aqueous solutions?

- pH Buffering : Maintain pH 6–8 to prevent ethanol group oxidation.

- Lyophilization : Freeze-drying with excipients (e.g., trehalose) improves shelf life.

- Light Protection : Store in amber vials to avoid photodegradation .

Advanced Applications and Derivatives

Q. Q10. How can this compound serve as a scaffold for novel derivatives?

- Click Chemistry : Introduce triazole or morpholine groups via copper-catalyzed azide-alkyne cycloaddition.

- Prodrug Design : Esterify the ethanol group to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.